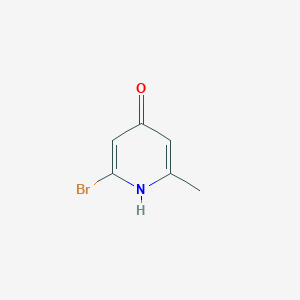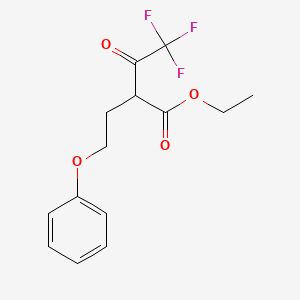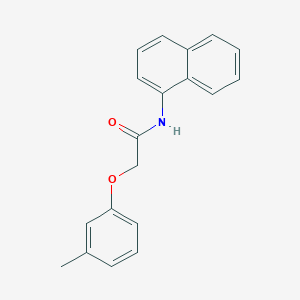
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a naphthalene ring and a 3-methylphenoxy group connected through an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 3-methylphenol with naphthalen-1-ylamine in the presence of an acylating agent. One common method is as follows:
-
Step 1: Formation of 3-methylphenoxyacetyl chloride
- React 3-methylphenol with thionyl chloride (SOCl₂) to form 3-methylphenoxyacetyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Formation of this compound
- React 3-methylphenoxyacetyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine.
- Reaction conditions: Stirring at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors or as a precursor for the development of novel polymers.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of 2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.
相似化合物的比较
Similar Compounds
- 2-(4-methylphenoxy)-N-(naphthalen-1-yl)acetamide
- 2-(3-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide
- 2-(3-chlorophenoxy)-N-(naphthalen-1-yl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets compared to similar compounds.
属性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17NO2/c1-14-6-4-9-16(12-14)22-13-19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
InChI 键 |
YKGGUGWTCYOWSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)
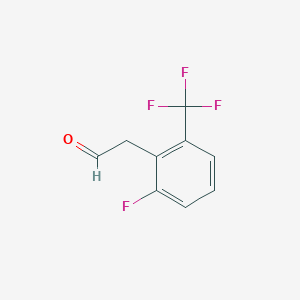
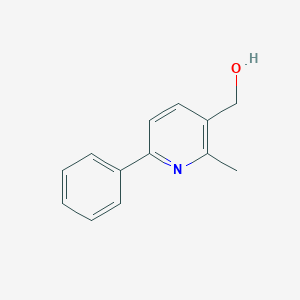
![Imidazo[2,1-b]thiazole-5,6-diamine](/img/structure/B12444478.png)

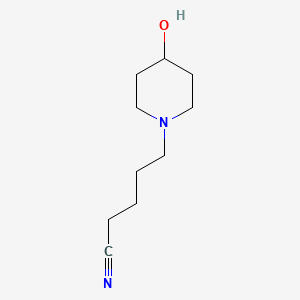
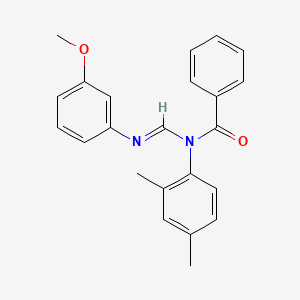
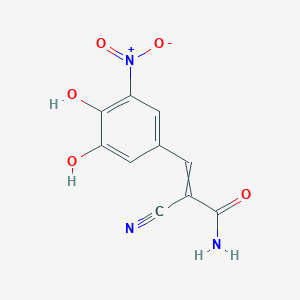
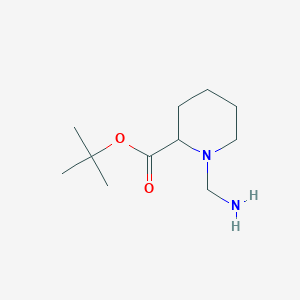
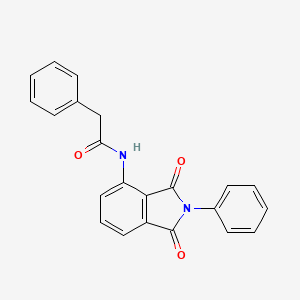
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
